molecular formula C10H8ClNO B3061083 3-(1-Cyanoethyl)benzoyl chloride CAS No. 42872-29-7

3-(1-Cyanoethyl)benzoyl chloride

Cat. No.: B3061083
CAS No.: 42872-29-7
M. Wt: 193.63 g/mol
InChI Key: XXQNFMGCPMJJSJ-UHFFFAOYSA-N
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Description

3-(1-Cyanoethyl)benzoyl chloride is an organic compound with the molecular formula C10H8ClNO. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a 1-cyanoethyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(1-Cyanoethyl)benzoyl chloride typically involves the chloroformylation of 3-(1-cyanoethyl)benzoic acid. The process can be summarized as follows:

    Starting Material: 3-(1-Cyanoethyl)benzoic acid.

    Reagent: Thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).

    Reaction Conditions: The reaction is carried out under anhydrous conditions, often in the presence of a solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

3-(1-Cyanoethyl)benzoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(1-Cyanoethyl)benzoyl chloride is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Cyanoethyl)benzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to introduce the 3-(1-Cyanoethyl)benzoyl moiety into target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Cyanoethyl)benzoyl chloride is unique due to the presence of both the acyl chloride and cyanoethyl groups, which confer high reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable intermediate in the preparation of complex organic molecules .

Properties

IUPAC Name

3-(1-cyanoethyl)benzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-7(6-12)8-3-2-4-9(5-8)10(11)13/h2-5,7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQNFMGCPMJJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=CC(=CC=C1)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60962751
Record name 3-(1-Cyanoethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60962751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42872-29-7
Record name 3-(1-Cyanoethyl)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42872-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Cyanoethyl)benzoyl chloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1-Cyanoethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60962751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-cyanoethyl)benzoyl chloride
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Synthesis routes and methods

Procedure details

Thionyl chloride (10 mL) was added at 0° C. to 3-(l-cyanoethyl)benzoic acid (12, 500 mg, 2.85 mmol). The reaction mixture was heated at 80° C. for 2 h. The excess thionyl chloride was removed to give 3-(l-cyanoethyl)benzoyl chloride, which was used without further purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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